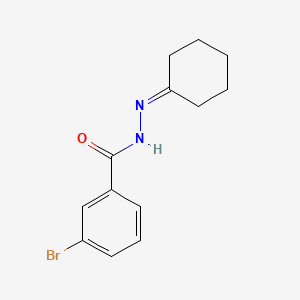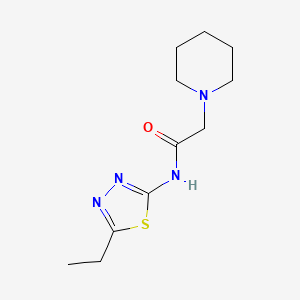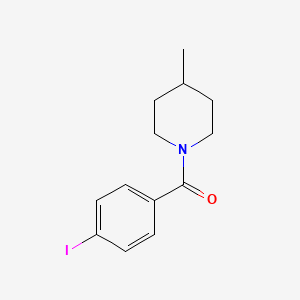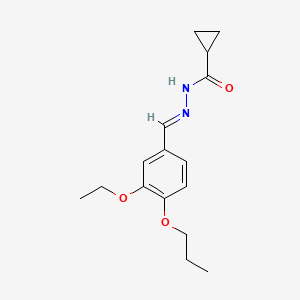
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide, also known as EPC-Hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis. This leads to the induction of apoptosis in cancer cells and the inhibition of growth in weeds.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation. In weeds, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to inhibit the activity of acetolactate synthase, an enzyme that is involved in the biosynthesis of branched-chain amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a treatment for various diseases. In agriculture, further studies are needed to determine its efficacy and safety as a herbicide. In material science, further studies are needed to determine its potential use as a corrosion inhibitor and other applications.
In conclusion, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, stability, and potential applications make it an interesting compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee can be synthesized through a simple one-pot reaction between cyclopropanecarbohydrazide and 3-ethoxy-4-propoxybenzaldehyde. The reaction is carried out in the presence of a catalytic amount of acetic acid and refluxed for several hours. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as a treatment for Alzheimer's disease. In agriculture, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have herbicidal activity against various weeds. In material science, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-9-21-14-8-5-12(10-15(14)20-4-2)11-17-18-16(19)13-6-7-13/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNUIWBFWJRYEM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

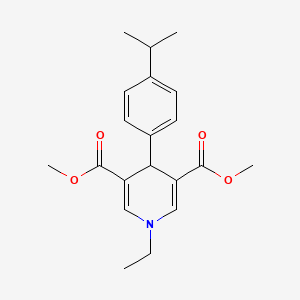
![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
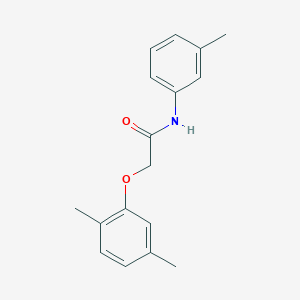
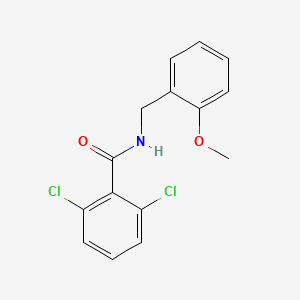
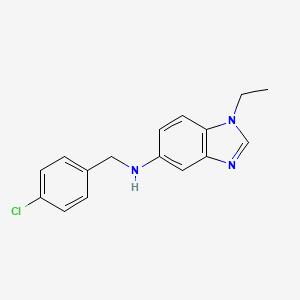
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
